molecular formula C23H26N2O3S B1606609 Leucoberbelin blue I CAS No. 52748-86-4

Leucoberbelin blue I

Cat. No.: B1606609
CAS No.: 52748-86-4
M. Wt: 410.5 g/mol
InChI Key: MCKLFIWDQVFMEK-UHFFFAOYSA-N
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Description

Leucoberbelin Blue I, also known as LBB, is a colorimetric reagent redox dye . It is a water-soluble leuco base . Upon oxidation, LBB forms a colored complex which is stoichiometrically related to the oxidation state of the reagent .


Synthesis Analysis

This compound (LBB) is a synthetic triphenyl compound . LBB in its reduced state is colorless and can be easily oxidized to a blue compound by the high-valent Mn in Mn oxides, i.e., Mn 3+ and Mn 4+ .


Molecular Structure Analysis

The empirical formula of this compound is C23H26N2O3S . Its molecular weight is 410.53 g/mol .


Chemical Reactions Analysis

This compound has been used in a novel two-step colorimetric method for the rapid determination of the Mn average oxidation state of Mn oxides . In this method, LBB and formaldoxime colorimetry were employed to obtain the oxidation numbers of high-valent Mn and total Mn, respectively, which were then used to calculate the Mn average oxidation state .


Physical And Chemical Properties Analysis

This compound appears as a light blue powder . It is soluble in water at a concentration of 50 g/L . Its melting point is greater than 300 °C .

Scientific Research Applications

Analytical Chemistry in Environmental Studies

Leucoberbelin Blue I is used in analytical methods for detecting various manganese species in environmental samples. Kim et al. (2022) discussed its utility in detecting high-valent Mn species, highlighting its importance in biogeochemical processes. However, they also noted its incompatibility with certain Mn(III) complexes under low-pH conditions, a methodological requirement for the assay (Kim et al., 2022).

Bioremediation and Water Treatment

This compound has been used to confirm the oxidation of Mn(II) by bacteria in water treatment processes. Beukes and Schmidt (2012) isolated a manganese-oxidizing bacterial strain and verified its ability to oxidize Mn(II) using the leucoberbelin blue dye assay. This finding underscores its potential applications in biotechnological approaches to water purification (Beukes & Schmidt, 2012).

Medical Applications

In medical research, leucoberbelin blue is less directly referenced, but its counterparts in the same family of compounds, such as methylene blue and its reduced form, leucomethylene blue, are more prominently studied. For example, Atamna et al. (2008) explored the role of methylene blue in delaying cellular senescence and enhancing mitochondrial biochemical pathways (Atamna et al., 2008). Another study by Wang et al. (2014) reported on a photoreversible color switching system involving methylene blue and its reduced counterpart, leucomethylene blue, for potential light-driven actuating or color switching applications (Wang et al., 2014).

Safety and Hazards

Leucoberbelin Blue I is classified as a skin corrosive (Category 1B) and can cause serious eye damage (Category 1) . It is advised to avoid breathing its dusts or mists, and to wear protective gloves, clothing, eye protection, and face protection when handling it .

Future Directions

Leucoberbelin Blue I has been used in a novel method for the rapid determination of the Mn average oxidation state of Mn oxides . This method has shown considerable color stability and high sensitivity, enabling rapid, convenient, and highly accurate determination of the Mn average oxidation state compared with conventional methods . The required sample amount is greatly reduced, making the proposed method an appropriate strategy for micro-volume samples . This suggests potential for further development and application of this compound in analytical chemistry.

Biochemical Analysis

Biochemical Properties

Leucoberbelin blue I plays a significant role in biochemical reactions, particularly in the detection and quantification of manganese oxides. It interacts with high-valent manganese species, forming a colored complex that is stoichiometrically related to the oxidation state of the reagent . This interaction is crucial for determining the kinetics of manganese oxide formation and the average oxidation state of manganese oxides . The compound is also used as a quencher in time-resolved fluorescence techniques for receptor-ligand interaction screening .

Cellular Effects

This compound influences various cellular processes, particularly in the context of manganese oxidation. It has been used to study the effects of manganese oxides on cell signaling pathways and gene expression . The compound’s ability to form colored complexes with manganese oxides allows researchers to monitor changes in cellular metabolism and the production of reactive oxygen species . Additionally, this compound has been employed in receptor-ligand interaction screening, providing insights into cellular signaling mechanisms .

Molecular Mechanism

The molecular mechanism of this compound involves its oxidation to form a colored complex with high-valent manganese species . This process is stoichiometrically related to the oxidation state of the reagent, allowing for precise quantification of manganese oxides . The compound’s interaction with manganese species involves binding to the metal ions and facilitating their oxidation, which can be monitored through colorimetric changes . This mechanism is essential for understanding the kinetics of manganese oxide formation and the role of manganese in various biochemical processes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to its stability and degradation properties. The compound is stable at room temperature, but its effectiveness in forming colored complexes may decrease over extended periods . Long-term studies have shown that this compound can maintain its colorimetric properties for several months, making it suitable for prolonged experiments . Researchers should consider potential degradation and ensure proper storage conditions to maintain its efficacy .

Dosage Effects in Animal Models

The effects of this compound in animal models vary with different dosages. At low doses, the compound effectively indicates the presence of manganese oxides without causing significant adverse effects . At higher doses, this compound may exhibit toxic effects, particularly due to its interaction with manganese species . Researchers should carefully determine the appropriate dosage to avoid potential toxicity while ensuring accurate biochemical analysis .

Metabolic Pathways

This compound is involved in metabolic pathways related to manganese oxidation. It interacts with enzymes and cofactors that facilitate the oxidation of manganese species, leading to the formation of colored complexes . This interaction is crucial for understanding the metabolic flux and the role of manganese in cellular processes . The compound’s ability to indicate the oxidation state of manganese makes it a valuable tool for studying metabolic pathways involving this metal .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins . These interactions influence the compound’s localization and accumulation, affecting its ability to form colored complexes with manganese oxides . Understanding the transport and distribution of this compound is essential for optimizing its use in biochemical assays and ensuring accurate results .

Subcellular Localization

This compound’s subcellular localization is influenced by targeting signals and post-translational modifications that direct it to specific compartments or organelles . This localization affects the compound’s activity and function, particularly in the context of manganese oxidation . Researchers should consider the subcellular distribution of this compound when designing experiments to ensure accurate and reliable results .

Properties

IUPAC Name

2-[bis[4-(dimethylamino)phenyl]methyl]benzenesulfonic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H26N2O3S/c1-24(2)19-13-9-17(10-14-19)23(18-11-15-20(16-12-18)25(3)4)21-7-5-6-8-22(21)29(26,27)28/h5-16,23H,1-4H3,(H,26,27,28)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MCKLFIWDQVFMEK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=CC=C(C=C1)C(C2=CC=C(C=C2)N(C)C)C3=CC=CC=C3S(=O)(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H26N2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00328670
Record name Leucoberbelin blue I
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00328670
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

410.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

52748-86-4
Record name Leucoberbelin blue I
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00328670
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Leucoberbelin blue I
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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